Home > Products > Screening Compounds P7579 > N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 941909-34-8

N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-2501064
CAS Number: 941909-34-8
Molecular Formula: C20H13Cl2N3O2
Molecular Weight: 398.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leflunomide (1)

  • Compound Description: Leflunomide (1) is a disease-modifying antirheumatic drug used to treat rheumatoid arthritis. [] Leflunomide is metabolized to its active form, a β-keto amide with an enolic hydroxyl group, which is responsible for its immunosuppressive effects. []
  • Relevance: While Leflunomide itself doesn't share a core structure with N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, it serves as a basis for developing anti-inflammatory agents that utilize the β-keto amide pharmacophore. Compounds 5-11, which are structural analogs of the active Leflunomide metabolite, demonstrate this concept. []

Malononitrilamide (MNA, 2)

  • Compound Description: Malononitrilamide (MNA, 2) is the primary, non-enzymatically active metabolite of Leflunomide. [] MNA possesses immunosuppressive properties, and its structure, containing the β-keto amide motif, serves as a template for designing novel anti-inflammatory compounds. [, ]
  • Relevance: The active metabolite of Leflunomide, which is structurally analogous to malononitrilamide, serves as a basis for the synthesis of a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives. These derivatives, which include compounds 5-11, are designed based on the β-keto amide pharmacophore present in the active Leflunomide metabolite. [] N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with its 2-oxo-1,2-dihydropyridine-3-carboxamide core, is structurally similar to these derivatives, particularly within the β-keto amide region.
  • Compound Description: This compound is part of a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11) synthesized to explore anti-inflammatory activity. [] These derivatives are designed based on the active metabolite of Leflunomide, which, similar to malononitrilamide, contains a β-keto amide group. [] These compounds were evaluated for their ability to suppress nitric oxide production in vitro and carrageenan-induced paw edema in vivo. []
  • Relevance: 1-Methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide (11) shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core with N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This structural similarity highlights the focus on the β-keto amide motif for potential anti-inflammatory action in both compounds. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide (4)

  • Compound Description: This compound is a key intermediate in the synthesis of the N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11) and serves as a basis for exploring various 2-substitutions on the phenyl ring to optimize anti-inflammatory activity. []
  • Relevance: While not directly containing the 2-oxo-1,2-dihydropyridine-3-carboxamide core, N-(4-Chlorophenyl)-2-hydroxynicotinamide (4) is structurally related to N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide through its membership in the same chemical class, the nicotinamide derivatives, and serves as a precursor to closely related compounds like compound 11. []

5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (Laquinimod, 2)

  • Compound Description: Laquinimod (2) is an orally active immunomodulator under investigation for treating multiple sclerosis. [, ] A key aspect of Laquinimod's reactivity is its ability to undergo intramolecular proton transfer from the enol hydroxyl to the exocyclic carbonyl group, forming a reactive ketene intermediate (3). []
  • Relevance: Although Laquinimod features a quinoline core instead of the pyridine core in N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, both compounds possess the crucial 1,2-dihydro-4-hydroxy-2-oxo-carboxamide structural motif. [] This shared motif suggests potentially similar reactivity and the possibility of forming a ketene intermediate, which could be relevant to the biological activity of N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Ketene 3 (derived from Laquinimod)

  • Compound Description: This reactive ketene intermediate (3) forms from Laquinimod through an intramolecular proton transfer. This process is facilitated by steric interactions that weaken the intramolecular hydrogen bond between the enol hydroxyl and the carbonyl oxygen. [] The formation of this ketene is considered critical for the reactivity and potential biological activity of Laquinimod. []
  • Relevance: While not directly mentioned in the provided papers, the potential for N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to form a similar ketene intermediate should be considered. The shared 1,2-dihydro-4-hydroxy-2-oxo-carboxamide structural motif between Laquinimod and the target compound suggests this possibility, which could impact the compound's reactivity and potential biological effects. []
  • Compound Description: This compound is a close analog of Laquinimod with the chlorine atom at the 7-position of the quinoline ring instead of the 5-position. []
  • Relevance: While structurally similar to Laquinimod, this 7-chloro analog was found to have a significantly lower yield compared to Laquinimod under the same reaction conditions. [] This difference highlights the influence of substituent positioning on the reactivity and synthesis of these compounds, suggesting the importance of the 5-chloro substitution in Laquinimod and potentially in N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

  • Compound Description: SR 141716A is a well-known cannabinoid CB1 receptor antagonist. [] It exhibits a 285-fold selectivity for CB1 over CB2 receptors. []
  • Relevance: This compound is structurally distinct from N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide but highlights the structural diversity of CB1 antagonists. The comparison to NESS 0327, a structurally distinct CB1 antagonist with a higher selectivity, underscores the importance of exploring diverse chemical structures for developing potent and selective CB1 receptor ligands. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: NESS 0327 is a novel, highly selective CB1 receptor antagonist with a >60,000-fold selectivity over CB2 receptors. [] It effectively antagonizes the antinociceptive effects of the cannabinoid agonist WIN 55,212-2 in vivo. []
  • Relevance: Although structurally different from N-(5-Chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, NESS 0327 is noteworthy as a potent and selective CB1 antagonist. This comparison highlights the exploration of various chemical scaffolds for developing CB1 receptor ligands, even though the target compound itself may not directly interact with cannabinoid receptors. []

Properties

CAS Number

941909-34-8

Product Name

N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.24

InChI

InChI=1S/C20H13Cl2N3O2/c21-15-6-3-13(4-7-15)12-25-9-1-2-17(20(25)27)19(26)24-18-10-16(22)8-5-14(18)11-23/h1-10H,12H2,(H,24,26)

InChI Key

CTALQJOBRCHHTJ-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.